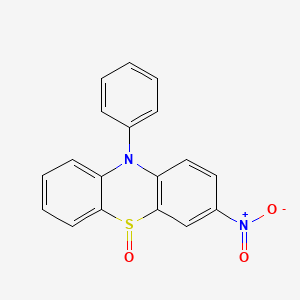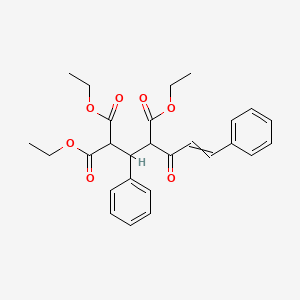
Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a phenyl group, a chloro group, a chlorosulfonyl group, and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Chlorosulfonylation: The 5-chloro-2-hydroxybenzoic acid is treated with chlorosulfonic acid to introduce the chlorosulfonyl group at the 3-position.
Esterification: The resulting 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid is then esterified with phenol in the presence of a suitable catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and phenol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used (e.g., phenyl 5-chloro-3-(sulfamoyl)-2-hydroxybenzoate).
Hydrolysis: 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoic acid and phenol.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phenyl and hydroxybenzoate moieties contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Phenyl 5-chloro-2-hydroxybenzoate: Lacks the chlorosulfonyl group, resulting in different reactivity and applications.
Phenyl 3-(chlorosulfonyl)-2-hydroxybenzoate: Similar structure but with the chloro group at a different position.
Phenyl 5-chloro-3-(methylsulfonyl)-2-hydroxybenzoate: Contains a methylsulfonyl group instead of a chlorosulfonyl group.
Uniqueness
Phenyl 5-chloro-3-(chlorosulfonyl)-2-hydroxybenzoate is unique due to the presence of both chloro and chlorosulfonyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62547-06-2 |
|---|---|
Molecular Formula |
C13H8Cl2O5S |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
phenyl 5-chloro-3-chlorosulfonyl-2-hydroxybenzoate |
InChI |
InChI=1S/C13H8Cl2O5S/c14-8-6-10(12(16)11(7-8)21(15,18)19)13(17)20-9-4-2-1-3-5-9/h1-7,16H |
InChI Key |
IEJCEBLMOACCOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C(=CC(=C2)Cl)S(=O)(=O)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Dodecyloxy)phenyl]-2,3-dimethylaniline](/img/structure/B14519944.png)
![Dimethyl [(methylamino)methyl]phosphonate](/img/structure/B14519950.png)
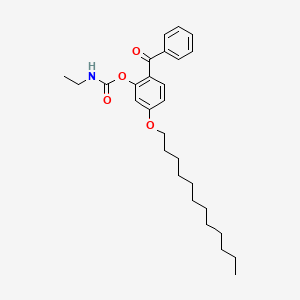

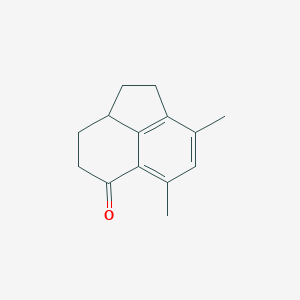
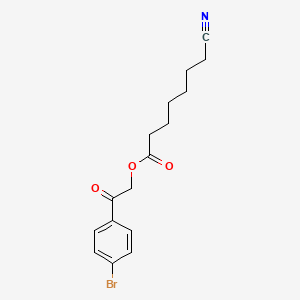

![2-[(E)-prop-1-enyl]cyclobutan-1-one](/img/structure/B14519992.png)

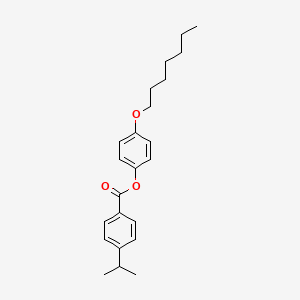
![2-[(4-Nitrophenyl)sulfanyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14520016.png)
